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Palustrin-RA peptide precursor -

Palustrin-RA peptide precursor

Catalog Number: EVT-244937
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Molecular Formula:
Molecular Weight:
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Product Introduction

Overview

Palustrin-RA peptide precursor is an antimicrobial peptide derived from amphibians, specifically from the tadpoles of various frog species. This peptide is a part of the innate immune system in amphibians, providing a defense mechanism against pathogens. The study of palustrin-RA and similar peptides has garnered interest due to their potential therapeutic applications in treating bacterial infections.

Source

Palustrin-RA is primarily sourced from the tadpole of the Chinese brown frog, Rana chensinensis, and other related species. Amphibians are known to produce a variety of antimicrobial peptides as part of their immune response, making them a rich source for discovering new therapeutic agents .

Classification

Palustrin-RA belongs to the family of antimicrobial peptides, which are characterized by their ability to disrupt microbial membranes and exhibit broad-spectrum antimicrobial activity. These peptides typically possess a net positive charge and hydrophobic characteristics, which facilitate their interaction with negatively charged bacterial membranes .

Synthesis Analysis

Methods

The synthesis of palustrin-RA involves several steps, including molecular cloning and expression in bacterial systems. The coding sequence for the precursor peptide is cloned into expression vectors, such as pGEX-6p-1, allowing for the production of fusion proteins in Escherichia coli strains like BL21(DE3)pLysS. Following expression, the fusion protein is purified using techniques such as affinity chromatography .

Technical Details

  1. Cloning: The cDNA corresponding to palustrin-RA is amplified and inserted into a plasmid vector.
  2. Expression: The plasmid is transformed into competent bacterial cells, where it is induced to express the peptide at controlled temperatures (e.g., 16 °C).
  3. Purification: After cell lysis, the peptide is purified through affinity chromatography, typically achieving high purity levels (around 97%) after tag removal .
Molecular Structure Analysis

Structure

The molecular structure of palustrin-RA includes a signal peptide followed by a mature peptide region rich in basic and hydrophobic amino acids. The predicted secondary structure often includes alpha-helices or extended coil formations, which are crucial for its antimicrobial activity .

Data

  • Amino Acid Length: Palustrin-RA typically consists of 19 to 33 amino acids.
  • Isoelectric Point: The isoelectric points range between 8.0 and 10.9, indicating a net positive charge at physiological pH .
Chemical Reactions Analysis

Reactions

Palustrin-RA undergoes proteolytic cleavage by enzymes such as trypsin, which specifically targets basic residues (lysine and arginine). This cleavage results in shorter peptide fragments that may retain or enhance antimicrobial activity .

Technical Details

  • Cleavage Sites: Identifying trypsin cleavage sites can help predict the resulting fragments' functionality.
  • Fragment Analysis: Functional screening of these fragments can reveal their potential therapeutic applications against resistant bacterial strains .
Mechanism of Action

Process

The mechanism by which palustrin-RA exerts its antimicrobial effects involves disrupting bacterial cell membranes. The positively charged regions of the peptide interact with negatively charged components of bacterial membranes, leading to membrane destabilization and cell lysis .

Data

Research indicates that palustrin-RA shows significant inhibitory activity against various bacteria, including Staphylococcus aureus and Escherichia coli, including multi-drug resistant strains .

Physical and Chemical Properties Analysis

Physical Properties

Palustrin-RA exhibits properties typical of antimicrobial peptides:

  • Hydrophobicity: High levels contribute to membrane interaction.
  • Charge: Positively charged at physiological pH enhances binding to negatively charged bacterial membranes.

Chemical Properties

Key chemical properties include:

  • Solubility: Generally soluble in aqueous environments.
  • Stability: Stability can vary based on environmental conditions such as pH and temperature.

Relevant physicochemical data can be obtained through computational tools and experimental methods like circular dichroism spectroscopy, which helps elucidate secondary structures under different conditions .

Applications

Palustrin-RA has significant potential in scientific research and therapeutic applications:

  1. Antimicrobial Therapy: Its ability to combat resistant bacterial strains positions it as a candidate for developing new antibiotics.
  2. Biotechnology: Potential applications in agricultural biotechnology for developing pest-resistant crops.
  3. Pharmaceuticals: Exploration for use in formulations aimed at treating infections or enhancing immune responses.

The ongoing research into palustrin-RA and similar peptides underscores their importance as promising candidates in the fight against antibiotic resistance and infectious diseases.

Evolutionary Origins and Ecological Significance of Palustrin-RA in Amphibian Host Defense Systems

Phylogenetic Distribution of Palustrin Peptides Across Anuran Lineages

Palustrin peptides represent a structurally diverse family of antimicrobial peptides (AMPs) characterized by a C-terminal "Rana box" domain (a cyclic heptapeptide motif stabilized by a disulfide bridge) and broad-spectrum antimicrobial activity. Their distribution across anuran lineages reveals significant evolutionary patterns:

  • Taxonomic Specificity: Palustrin-2 peptides are phylogenetically restricted, initially identified in the pickerel frog (Lithobates palustris) [8] and subsequently isolated in Asian ranid genera (Amolops, Hylarana, and critically Odorrana) [5]. Their absence in basal archaeobatrachian families (e.g., Pelobatidae, Scaphiopodidae) underscores a neobatrachian origin [5].
  • Gene Family Multiplicity: Species like Odorrana ishikawae express multiple palustrin paralogs (e.g., palustrin-2ISb), indicating repeated gene duplication events. This multiplicity enables functional diversification, enhancing host defense against diverse pathogens [9].
  • Structural Conservation: Despite sequence variation, the Rana box domain remains evolutionarily conserved. Palustrin-2ISb in O. ishikawae retains this motif but uniquely extends 7 residues beyond it, suggesting lineage-specific functional adaptations [9].

Table 1: Phylogenetic Distribution of Palustrin Peptides in Anurans

Anuran FamilyGeneraPeptide FamilyStructural FeaturesEvolutionary Significance
RanidaeLithobatesPalustrin-1/2Classical Rana boxBasal expression in North American ranids
RanidaeOdorranaPalustrin-2ISbRana box + C-terminal extensionRecent neofunctionalization in Asian clade
BombinatoridaeBombinaNoneAbsent in non-ranid lineages
PipidaeXenopusNoneIndependent AMP evolution (e.g., magainins)

Key Insight: The sporadic distribution of palustrins supports hypotheses of de novo gene evolution and selective retention in ecologically pressured lineages [1] [5].

Role of Palustrin-RA in Innate Immunity of Endangered Odorrana Species

Endangered Odorrana frogs rely on palustrin-type peptides as critical components of cutaneous innate immunity, particularly under environmental stressors:

  • Pathogen Defense: Palustrin-2ISb from O. ishikawae exhibits potent activity against Gram-positive bacteria (Staphylococcus aureus, MRSA) and fungi (Candida albicans), with MIC values of 2–10 μM. Truncated analogs lacking its C-terminal extension show enhanced efficacy, revealing structure-activity relationships exploitable for conservation [9].
  • Environmental Modulation: Field studies on O. grahami demonstrate spatial-temporal variations in skin AMP profiles. Populations in Kunming exhibit 3-fold higher antimicrobial capacity (MIC equivalents: 0.06 mL/cm²) than those in Mianning (9.10 mL/cm²), correlating with altitude, temperature, and bacterial exposure [10].
  • Conservation Synergy: Artificial breeding programs for O. ishikawae have characterized palustrin precursors via cDNA cloning, enabling peptide synthesis for ex situ pathogen defense. This approach circumvents ethical barriers to sampling wild populations [9].

Table 2: Palustrin-RA Functional Ecology in Endangered Odorrana

SpeciesPeptide VariantAntimicrobial SpectrumEnvironmental InfluenceConservation Status
O. ishikawaePalustrin-2ISbS. aureus, MRSA, C. albicansArtificial breeding onlyIUCN Class IB
O. grahamiUncharacterizedBroad-spectrum environmental bacteriaCapacity: Kunming > Huili > MianningNear Threatened
O. tiannanensisTiannanensin (related)Multi-drug resistant A. baumanniiSeasonal modulation (summer peak)Vulnerable

Key Insight: Palustrin diversity buffers extinction risks in isolated Odorrana populations, though climate-driven habitat fragmentation disrupts optimal AMP expression [10].

Coevolutionary Dynamics Between Antimicrobial Peptides and Cutaneous Symbiotic Microbiota

The evolution of palustrin peptides is inextricably linked to amphibian skin microbiomes, reflecting a tripartite arms race between host, pathogens, and commensals:

  • Selective Pressure Balancing: Palustrin-RA precursors exhibit signatures of positive selection in the mature peptide domain (dN/dS > 1), while the signal peptide and propiece regions remain conserved. This allows sequence diversification to counter pathogen resistance without disrupting cellular processing [1] [4].
  • Microbiome Modulation: In Odorrana grahami, palustrins and symbiotic Pseudomonas spp. exhibit synergistic inhibition of Batrachochytrium dendrobatidis. Peptides selectively permeabilize fungal membranes, facilitating probiotic bacterial activity [7].
  • Evolutionary Trade-offs: "Relaxed selection" in low-pathogen environments permits functional degeneration of palustrins, as observed in captive-bred O. ishikawae. Conversely, high pathogen load in tropical streams drives gene family expansion [1] [5].

Table 3: Coevolutionary Mechanisms of Palustrin-RA and Microbiota

Evolutionary ForceGenetic MechanismEcological OutcomeEvidence in Palustrin Systems
Positive selectiondN/dS >1 in mature peptideDiversification against pathogen resistanceRanid AMPs show ω = 4.2* (P < 0.001) [4]
Genetic accommodationDuplication-degenerationFunctional redundancy or neofunctionalization3+ palustrin paralogs in single Odorrana genomes
Symbiotic synergyPeptide-mediated niche creationEnhanced probiotic colonization70% higher Pseudomonas survival with palustrins

Key Insight: Palustrin-RA precursors exemplify dual-destiny proteins, where evolutionary innovations in one domain (e.g., antimicrobial activity) arise without compromising ancestral functions (e.g., propiece signaling) [1].

Compounds Mentioned

Properties

Product Name

Palustrin-RA peptide precursor

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